DBCO-acid

Vue d'ensemble

Description

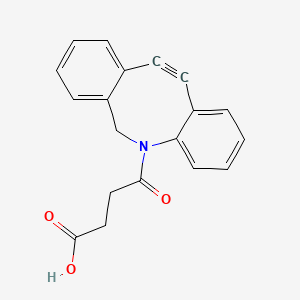

DBCO-Acid is a non-activated building block that adds minimal spacer to modified molecules . In the presence of activators such as EDC or HATU, this reagent can be used to derivatize amine-containing molecules through a stable amide bond .

Molecular Structure Analysis

This compound has a chemical formula of C19H15NO3 . It contains a total of 40 bonds; 25 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 eight-membered ring, 2 twelve-membered rings, 1 carboxylic acid (aliphatic), and 1 tertiary amide .Chemical Reactions Analysis

This compound is commonly used for copper-free Click Chemistry reactions . It can react with azide-tagged molecules or biomolecules by strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.33 . It is a solid substance .Applications De Recherche Scientifique

Copper-Free Bioorthogonal Reactions : DBCO is widely applied in copper-free bioorthogonal reactions. A study reported the acid-promoted rearrangement and silver-catalyzed amidation of DBCO, enabling rapid peptide/protein modification, and site-specific conjugation of IgG antibody via an Fc-targeting peptide (Shi et al., 2020).

Surface Functionalization : DBCO-acid is used for the functionalization of surfaces and materials. A study compared azide-alkyne and thiol-alkyne click chemistry for immobilizing microarrays of azide or thiol inks on DBCO-functionalized glass surfaces, finding applications in biomedical and biological applications (Dadfar et al., 2018).

Metabolic Labeling of Cancer Cells : DBCO-bearing unnatural sugars have been used to metabolically label LS174T colon cancer cells for targeted delivery of azido-modified silica nanoconjugates in vitro and in vivo. This demonstrates DBCO's potential in metabolic labeling and targeted cancer therapy (Wang et al., 2016).

Single-Cell Profiling : DBCO groups have been utilized in single-cell profiling of fatty acid uptake. A study employed azide-modified analogues and surface-immobilized dendrimers with DBCO groups for detecting fatty acid influx in single glioblastoma cells, providing insights into cancer biology (Guo et al., 2021).

Antibody Detection of Click Reaction Products : Antibodies specific for structures created when azide groups react with DBCO have been developed for versatile and selective detection of click reaction sites, with implications for molecular biology research, diagnostics, and therapeutics (Lawler et al., 2021).

Directed Evolution of DBCO-Reactive Peptide Tags : In vitro directed evolution was used to discover a DBCO-reactive peptide tag, showing potential for chemical labeling and in-gel fluorescence imaging of sDRP-fused proteins, thus opening avenues for protein research (Ando et al., 2020).

Water-Soluble Quantum Dots : Heterotelechelic polysarcosine polymers with DBCO end groups have been synthesized and used as multidentate ligands for stable water-soluble quantum dots, suggesting applications in bioimaging and diagnostics (Fokina et al., 2016).

Lipopolyplexes for Nucleic Acid Delivery : DBCO click agents were synthesized and used in the assembly of lipopolyplexes with siRNA for nucleic acid delivery, showcasing DBCO's role in the development of drug delivery systems (Klein & Wagner, 2019).

Mécanisme D'action

Target of Action

DBCO-acid, also known as Dibenzocyclooctyne-acid, is primarily used in strain-promoted copper-free azide-alkyne click chemistry reactions . It reacts selectively with azide functionalized compounds or biomolecules . In the context of drug delivery, this compound can be used for the surface modification of eight-arm poly(ethylene glycol), making it susceptible to strain promoted alkyne-azide cycloaddition (SPAAC) with PEG-bis-azide leading to the formation of hydrogels .

Mode of Action

The mode of action of this compound involves a reaction with azides without the need for a Cu (I) catalyst due to the strained nature of the alkyne, resulting in the formation of a fast and stable triazole linkage . This reaction is part of a set of bio-orthogonal click reactions, a set of reactions exclusively targeting non-native molecules within biological systems .

Biochemical Pathways

In the biochemical context, this compound is used to modify hyaluronic acid (HA) with DBCO, producing HA-PEG4-DBCO, which is then conjugated with 4-arm PEG azide through SPAAC . This process leads to the formation of cross-linkable hyaluronic acid derived hydrogels .

Pharmacokinetics

Its use in drug delivery systems suggests that its adme properties would be largely dependent on the specific drug delivery system in which it is incorporated .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage . This linkage is used in the creation of hydrogels, which are useful for protein immobilization . In the context of drug delivery, these hydrogels can be used as injectable scaffolds in the engineering of cartilage tissue .

Action Environment

The action of this compound is influenced by the presence of azide functionalized compounds or biomolecules, as these are necessary for the strain-promoted alkyne-azide cycloaddition (SPAAC) to occur .

Safety and Hazards

DBCO-Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

DBCO-acid plays a significant role in biochemical reactions, particularly in the field of click chemistry . It interacts with azide-tagged molecules or biomolecules to form a stable triazole .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to modify cellular proteins and lipids . Through SPAAC, this compound can selectively label cellular target proteins and lipids, allowing for specific studies of drug target engagement with drug surrogates in live cells . This modification can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to undergo SPAAC with azide-containing molecules . This reaction results in the formation of a stable triazole linkage . The DBCO group in this compound can bind to azide-tagged molecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stability and minimal degradation, making it suitable for long-term studies . The reactivity of the DBCO functional group can decrease over time due to oxidation and addition of water to the triple bond .

Dosage Effects in Animal Models

Its biocompatibility and lack of requirement for a copper catalyst make it a promising candidate for in-vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathway of sialic acids . It can be incorporated onto azido-modified sialic acid through SPAAC .

Transport and Distribution

This compound can be transported and distributed within cells and tissues through its ability to undergo SPAAC with azide-tagged molecules . This allows this compound to be localized or accumulated in specific areas within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on the azide-tagged molecules it interacts with . The SPAAC reaction allows this compound to be directed to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLOVDOICXITOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353016-70-2 | |

| Record name | 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does DBCO-acid facilitate surface functionalization? What makes it suitable for this purpose?

A1: this compound plays a crucial role in surface functionalization due to its ability to participate in copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO moiety readily reacts with azide-containing molecules, forming a stable triazole linkage. [] This reaction is highly selective, efficient, and proceeds under mild conditions without requiring toxic copper catalysts, making it ideal for bioconjugation and surface modification applications.

Q2: What are the advantages of using thiol-alkyne click chemistry over azide-alkyne click chemistry in conjunction with this compound for surface functionalization, as highlighted by the research?

A2: While the research demonstrated that both azide-alkyne and thiol-alkyne click chemistry are viable methods for surface functionalization using this compound, the study revealed that the thiol-alkyne route resulted in a higher density of immobilized molecules on the surface. [] This difference in immobilization efficiency could be attributed to factors like reaction kinetics, steric hindrance, or the stability of the formed linkages. The higher surface density achievable with thiol-alkyne click chemistry makes it a potentially more advantageous approach, particularly when aiming for a high density of functional molecules on the surface, which is often desirable in biological applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)